molecular formula C8H6ClF B7972256 4-Chloro-2-ethenyl-1-fluorobenzene

4-Chloro-2-ethenyl-1-fluorobenzene

Cat. No.: B7972256
M. Wt: 156.58 g/mol
InChI Key: HQYRGPPYRLKGFA-UHFFFAOYSA-N
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Description

4-Chloro-2-ethenyl-1-fluorobenzene is an aromatic compound with the molecular formula C8H6ClF It is characterized by the presence of a chlorine atom, a fluorine atom, and an ethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethenyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-ethenyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethenyl-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Chloro-2-ethenyl-1-fluorobenzaldehyde or 4-chloro-2-ethenyl-1-fluorobenzoic acid.

    Reduction: 4-Chloro-2-ethyl-1-fluorobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethenyl-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethenyl-1-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-ethenyl-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring, along with the ethenyl group, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-chloro-2-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYRGPPYRLKGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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